molecular formula C11H14F3NO B1443412 1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene CAS No. 1247503-10-1

1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene

Cat. No. B1443412
M. Wt: 233.23 g/mol
InChI Key: OQCKVOZOXALOGP-UHFFFAOYSA-N
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Description

“1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene” is a versatile chemical compound utilized in diverse scientific research . It offers fascinating properties and endless possibilities for groundbreaking experiments.

Scientific Research Applications

Electrochemical and Structural Studies

  • Potential Inversion in Tetrakis(Amino)benzenes : Compounds including 3,6-difluoro-1,2,4,5-tetrakis(amino)benzene have been synthesized for studying their electrochemical behavior, particularly focusing on electron loss leading to dications. This research is significant for understanding electron transfer mechanisms in similar compounds (Adams et al., 2010).

Chemiluminescence and Electrochemical Properties

  • Starburst Oligofluorenes : Studies on 1,3,5-tri(anthracen-10-yl)-benzene-centered starburst oligofluorenes, with relevance to the structure of 1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene, show unique electrochemical behaviors and chemiluminescence, which are important for photonic applications (Qi et al., 2016).

Synthesis of Functionalized Poly-Tetrazoles

  • Organotin Tetrazoles Synthesis : Research on 1,2-bis[2-(tributylstannyl)tetrazol-5-yl]benzene, which shares a structural similarity with 1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene, demonstrates the synthesis of functionalized poly-tetrazoles. This is significant for developing new materials with tailored properties (Bethel et al., 1999).

Anion Transport Studies

  • Anionophoric Activity : Derivatives of 1,3-bis(benzimidazol-2-yl)benzene, related to 1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene, have been studied for their anionophoric activity, crucial for understanding ion transport in biological and synthetic systems (Peng et al., 2016).

Electroactive Polymer Research

  • Bipolar Starburst Monomers : Research on bipolar starburst monomers, including 1,3,5-tris{5-(7-(carbazol-9-yl)-(9,9′-spirobifluoren-2-yl)-1,3,4-oxadiazol-2-yl}benzene, relevant to the chemical class of 1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene, focuses on their synthesis and physical properties for potential use in advanced materials (Natera et al., 2009).

properties

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-2-9(7-15)16-10-5-3-4-8(6-10)11(12,13)14/h3-6,9H,2,7,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCKVOZOXALOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)OC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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